molecular formula C12H11FN2O3 B2955771 3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 921448-25-1

3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2955771
CAS No.: 921448-25-1
M. Wt: 250.229
InChI Key: MVOVJDNKBFDRRV-UHFFFAOYSA-N
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Description

The compound 3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a dihydro-pyrrole-2,5-dione core. Key structural features include:

  • 2-Hydroxyethyl group: This substituent likely improves solubility compared to more hydrophobic analogs, balancing lipophilicity for cellular uptake.

Properties

IUPAC Name

3-(3-fluoroanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c13-8-2-1-3-9(6-8)14-10-7-11(17)15(4-5-16)12(10)18/h1-3,6-7,14,16H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOVJDNKBFDRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction, where an ethylene oxide or a similar reagent reacts with the pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyrrole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-Fluorophenylamino, 2-hydroxyethyl ~280.23 (calculated) Hypothesized kinase inhibition
1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione 2-Hydroxyethyl, indol-3-yl Not reported Cytotoxic activity (cancer research)
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione Chloro, 3-hydroxyphenylamino, 4-CF3-phenyl 382.73 Not specified
U-73122 Steroidal aminohexyl ~660 (estimated) Potent phospholipase C (PLC) inhibitor
3-(3-{[(2S)-2,3-Dihydroxypropyl]amino}phenyl)-4-(5-fluoro-1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione Dihydroxypropylamino, 5-fluoroindole 552.68 Kinase inhibition (implied)

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The fluorophenylamino group in the target compound may offer enhanced metabolic stability compared to hydroxylated phenyl analogs (e.g., ’s 3-hydroxyphenylamino) due to fluorine’s resistance to oxidation . The 2-hydroxyethyl group likely improves aqueous solubility relative to U-73122’s steroidal substituent, which contributes to high lipophilicity and membrane permeability .

Indole-containing analogs () exhibit cytotoxicity, suggesting that the target’s fluorophenyl group could be optimized for selective kinase inhibition over broad cytotoxicity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar maleimides, such as nucleophilic amination of a halogenated maleimide precursor (e.g., ’s use of DMF and triethylamine for coupling) .

Research Findings and Implications

  • Kinase Inhibition Potential: The dihydro-pyrrole-2,5-dione core is a hallmark of kinase inhibitors. The target’s fluorophenylamino group may mimic ATP-binding motifs, similar to indolylmaleimides () .
  • Solubility vs. Bioactivity: The 2-hydroxyethyl group may position this compound between highly lipophilic analogs (e.g., U-73122) and polar derivatives (e.g., dihydroxypropylamino in ), optimizing bioavailability .
  • Comparative Toxicity: Unlike cytotoxic indole derivatives (), the absence of an indole ring in the target compound may reduce non-specific toxicity, favoring therapeutic applications .

Biological Activity

The compound 3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is part of a class of pyrrole derivatives that have garnered attention for their potential biological activities, particularly in oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a pyrrole ring substituted with a fluorophenyl group and a hydroxyethyl moiety, which may influence its interaction with biological targets. The presence of the fluorine atom is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound.

Research indicates that pyrrole derivatives can interact with various biological targets, including protein kinases and growth factor receptors. For example, similar compounds have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) , both of which are crucial in cancer progression and angiogenesis .

Anticancer Properties

Several studies have explored the anticancer potential of pyrrole derivatives, including those structurally related to this compound. These studies typically assess cytotoxicity against various cancer cell lines using assays such as MTT or SRB.

  • In vitro Studies : The compound has demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, in one study, derivatives similar to this compound inhibited the proliferation of colon cancer cell lines with IC50 values ranging from 1.0 to 1.6 μM .
  • In vivo Studies : Animal models have shown that these compounds can reduce tumor growth significantly. Specifically, compounds with similar structures have been tested in rat models for chemically induced tumors, showing promising results in tumor reduction .

Anti-inflammatory Effects

Beyond anticancer activity, some studies suggest that pyrrole derivatives may also exhibit anti-inflammatory properties. This effect is hypothesized to arise from their ability to modulate signaling pathways involved in inflammation, although specific data on this compound remains limited.

Case Study 1: Antitumor Activity in Colon Cancer

A study conducted on a series of pyrrole derivatives indicated that modifications in the side chains significantly influenced biological activity. The compound this compound was found to inhibit the growth of HCT116 and SW620 colon cancer cell lines effectively .

CompoundCell LineIC50 (µM)
This compoundHCT1161.6
4-amino-3-chloro-1H-pyrrole-2,5-dioneSW6201.0

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins like EGFR and VEGFR. These studies suggest that modifications in the fluorophenyl group could enhance binding efficacy and specificity towards these receptors .

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